molecular formula C10H10F2O2 B13060189 2-(2,3-Difluoro-4-methylphenyl)propanoic acid

2-(2,3-Difluoro-4-methylphenyl)propanoic acid

Cat. No.: B13060189
M. Wt: 200.18 g/mol
InChI Key: ZPNZEZWTUBZJSP-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluoro-4-methylbenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzophenone.

    Reduction: Formation of difluoromethylbenzyl alcohol or difluoromethylbenzaldehyde.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Difluoro-4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests potential for significant biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2-(2,3-Difluorophenyl)propanoic acid: Similar structure but without the methyl group, affecting its reactivity and interactions.

    2-(2,3-Difluoro-4-ethylphenyl)propanoic acid: The ethyl group instead of the methyl group alters its steric and electronic properties.

Uniqueness

2-(2,3-Difluoro-4-methylphenyl)propanoic acid is unique due to the specific arrangement of fluorine and methyl substituents on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-5-3-4-7(6(2)10(13)14)9(12)8(5)11/h3-4,6H,1-2H3,(H,13,14)

InChI Key

ZPNZEZWTUBZJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C(=O)O)F)F

Origin of Product

United States

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